5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O3 and its molecular weight is 427.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H18FNO3 with a molecular weight of approximately 383.4 g/mol. The unique structure features a pyrazoloquinoline core, which is known for its diverse biological activities.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C21H18FNO3 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | This compound |
InChI Key | UFSKTUNBJNLXFF-UHFFFAOYSA-N |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted as a key mechanism for their anti-inflammatory activity .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound ID | IC50 (μM) | Mechanism of Action |
---|---|---|
2a | 0.39 | Inhibition of NO production |
2i | Not specified | Inhibition of iNOS and COX-2 |
2m | Not specified | Inhibition of iNOS and COX-2 |
Anticancer Potential
Another significant area of research focuses on the anticancer properties of this class of compounds. Pyrazoloquinolines have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
A specific study highlighted that certain pyrazolo[4,3-c]quinoline derivatives could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression . The presence of fluorine and methoxy groups enhances their interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Compounds within this class inhibit key enzymes such as iNOS and COX-2, which are pivotal in inflammatory responses.
- Cell Cycle Regulation : They may affect the expression levels of proteins involved in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their cytotoxic effects against cancer cells.
Case Studies
- Study on Anti-inflammatory Properties : A comprehensive study examined the effects of various pyrazolo[4,3-c]quinoline derivatives on NO production in RAW 264.7 cells. The results indicated that structural modifications significantly influenced their inhibitory potency .
- Anticancer Activity Evaluation : Another investigation focused on the anticancer potential of pyrazoloquinolines against breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with significant induction of apoptosis .
Eigenschaften
IUPAC Name |
8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPEYKRMHHFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.